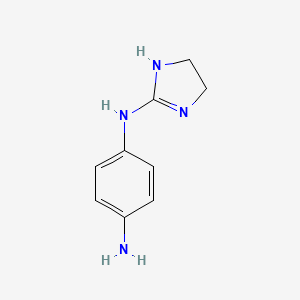

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a chemical compound that features an imidazole ring fused with a benzene ring, making it a part of the imidazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.

Substitution: It can undergo substitution reactions, particularly at the benzene ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.

1,2,4,5-tetra(1H-imidazol-1-yl)benzene: This compound features multiple imidazole rings, making it structurally similar but functionally different.

Uniqueness

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both an imidazole and benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both imidazole and benzene moieties. Its molecular formula is C9H12N4, and it has a molecular weight of approximately 176.22 g/mol. The compound features two amine groups and a dihydroimidazole ring, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of kinase inhibition. The compound has been shown to possess moderate inhibitory effects on specific kinases involved in cellular signaling pathways.

Kinase Inhibition

One of the key findings regarding the biological activity of this compound is its selective inhibition of c-Jun N-terminal kinase 3 (JNK3). This kinase plays a critical role in various cellular processes including apoptosis and proliferation. The selectivity against related kinases such as p38α mitogen-activated protein kinase suggests potential therapeutic applications in conditions where these kinases are implicated, such as cancer and neurodegenerative diseases.

| Kinase | Inhibition Activity | Selectivity |

|---|---|---|

| c-Jun N-terminal kinase 3 (JNK3) | Moderate inhibition | Selective over p38α MAPK |

Synthesis

The synthesis of this compound typically involves several steps that can include the formation of the imidazole ring followed by functionalization to introduce the benzene moiety. The following general synthetic route outlines the process:

- Formation of Dihydroimidazole : Starting from appropriate precursors (e.g., aldehydes and amines), reactants undergo cyclization to form the dihydroimidazole ring.

- Benzene Coupling : The dihydroimidazole is then coupled with a benzene derivative containing amine functionalities.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Case Study 1: Inhibition Profile Analysis

In a study examining the inhibition profile of various imidazole derivatives against JNK3 and p38α MAPK, this compound demonstrated a significant inhibitory effect on JNK3 with an IC50 value indicative of moderate potency. Further optimization of this compound could enhance its selectivity and efficacy for therapeutic use .

Case Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis indicated that modifications to the amine groups or substitution on the benzene ring could significantly impact the biological activity of this compound. Compounds with additional electron-withdrawing groups on the benzene ring showed increased potency against JNK3 .

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |

InChI Key |

SLLMAXFWLKFPBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.